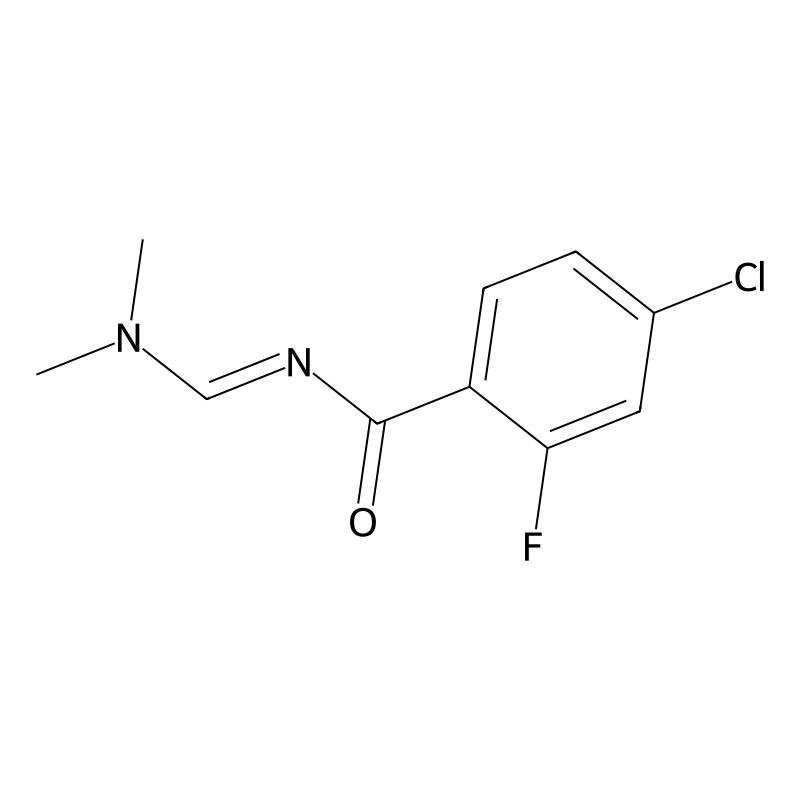

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Synthesis

Summary: The compound 4-Chloro-N,N-dimethylaniline, which has a similar structure, is used in organic synthesis . It’s a reagent used to introduce the dimethylamino group into other organic molecules .

Method: The exact method of application would depend on the specific reaction being carried out. Generally, it would be used in a substitution reaction where the dimethylamino group replaces a leaving group in the substrate molecule .

Results: The outcomes of such reactions would be new organic compounds with the dimethylamino group incorporated into their structures .

Application in Organic Light-Emitting Diodes (OLEDs)

Summary: A systematic review on 1,8-naphthalimide derivatives as emissive materials in OLEDs has been conducted . These materials demonstrate exceptional features such as mercury-free construction, wide viewing angle, superior color quality and captivating flexibility .

Results: The rational molecular design of 1,8-naphthalimide (NI) derivatives can offer quite promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications .

Application in Corrosion Inhibition

Summary: A research study investigated the effect of a Schiff base, namely, N’-[4-(dimethylamino) benzylidene]-4-hydroxybenzohydrazide (SB), on the corrosion mitigation of mild steel (MS) in hydrochloric acid medium (HCl) using potentiodynamic polarization (PDP) technique .

Method: The study highlighted the effect of SB concentration, HCl concentration, and temperature on the corrosion current density (icorr) and inhibition efficiency (IE). The adsorption of SB onto the MS surface was justified with the support of kinetic and thermodynamic parameters .

Results: Experimental results obtained by PDP measurements revealed that tested compounds had a good anti-corrosion capacity .

Application in Schiff Base Synthesis

Summary: The synthesis of Schiff bases, which are a class of organic compounds with the general structure R1R2C=NR’, is another potential application . These compounds are often used as ligands in coordination chemistry and as catalysts in organic synthesis .

Method: The synthesis of Schiff bases typically involves the condensation of an amine with a carbonyl compound .

Results: The resulting Schiff bases can be used in a variety of applications, including as ligands in coordination chemistry and as catalysts in organic synthesis .

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide is a chemical compound with the molecular formula and a molar mass of approximately 228.65 g/mol. This compound features a chloro group, a dimethylamino group, and a fluorobenzamide structure, making it notable for its potential applications in various fields of chemistry and biology. It is classified under the CAS number 2379917-17-4 and is often used in research settings for its unique chemical properties .

There is no scientific research available on the mechanism of action of this compound.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Assume the compound may be harmful until proven otherwise.

The chemical behavior of 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide can be characterized by several types of reactions:

- Nucleophilic Substitution: The presence of the chloro group allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, particularly at positions ortho and para to the existing substituents.

- Condensation Reactions: The dimethylamino group can participate in condensation reactions, potentially leading to the formation of more complex molecules.

These reactions highlight its utility as a precursor in organic synthesis and medicinal chemistry .

The synthesis of 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide typically involves several steps:

- Formation of the Dimethylaminomethylene Group: This can be achieved through the reaction of dimethylamine with an appropriate carbonyl compound.

- Chlorination: The introduction of the chloro group can be accomplished using chlorinating agents such as thionyl chloride or phosphorus trichloride.

- Fluorination: The fluorine atom is usually introduced via nucleophilic substitution on a suitable precursor compound.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide has potential applications in:

- Pharmaceutical Development: Its unique structure may lead to the discovery of new therapeutic agents.

- Chemical Research: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules.

- Material Science: The compound could be explored for its properties in developing new materials with specific functionalities .

Interaction studies involving 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors involved in disease pathways, which could be further explored through:

- In vitro assays: Evaluating the compound's effects on cell lines.

- Molecular docking studies: Predicting how it binds to specific targets based on its chemical structure.

These studies are essential for understanding its potential therapeutic roles .

Several compounds share structural similarities with 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide | Contains methyl group | Potential anti-cancer properties | |

| N-(4-chloro-2-fluorophenyl)-2-[(2,4-dimethylphenyl)thio]acetamide | Thioether linkage | Antimicrobial activity | |

| 4-Chloro-N-(methyl)benzamide | Simpler structure | Moderate antibacterial effects |

The uniqueness of 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide lies in its combination of both chloro and fluorine substituents along with a dimethylamino moiety, which may enhance its biological activity compared to other similar compounds .

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide is a synthetic organic compound belonging to the benzamide class, characterized by the presence of halogen atoms (chlorine and fluorine) and a dimethylamino-methylene functional group. Its molecular structure ($$ \text{C}{10}\text{H}{10}\text{ClFN}_{2}\text{O} $$) confers unique electronic properties, making it a subject of interest in drug discovery and catalytic studies. Benzamide derivatives are widely recognized for their biological activity, particularly in modulating protein-protein interactions and enzyme function.

Historical Context

The compound was first synthesized in the early 21st century as part of efforts to develop novel kinase inhibitors and antimicrobial agents. Its design draws from earlier benzamide scaffolds, such as 4-chloro-N,N-dimethylbenzamide (CAS 14062-80-7), which demonstrated moderate bioactivity in preclinical models. The introduction of fluorine at the para position and a dimethylamino-methylene group represents a strategic modification to enhance solubility and target selectivity.

Early Discoveries and Initial Applications

Benzamide, the simplest amide derivative of benzoic acid, was first identified as a natural alkaloid in Berberis pruinosa and characterized for its basic chemical properties in the early 20th century [1]. Its synthetic versatility soon attracted attention, with researchers recognizing the potential to modify its core structure for therapeutic purposes. By the mid-20th century, substituted benzamides emerged as a promising scaffold for drug development.

One of the earliest breakthroughs came with ethenzamide, a methylated benzamide derivative introduced in the 1960s as a non-opioid analgesic [1]. This compound demonstrated the feasibility of tailoring benzamide’s pharmacokinetic profile through strategic substitutions, paving the way for broader exploration.

Expansion into Neurological and Gastrointestinal Therapeutics

The 1970s–1980s marked a golden era for benzamide derivatives, particularly in neurology and gastroenterology:

- Antipsychotics: The discovery of sulpiride in 1968 revolutionized the treatment of schizophrenia by selectively targeting dopamine D2 receptors [1]. Its success spurred the development of related derivatives like amisulpride and levosulpiride, which improved receptor specificity and reduced side effects [1].

- Antiemetics/Prokinetics: Metoclopramide, synthesized in 1964, became a cornerstone for managing chemotherapy-induced nausea and gastroparesis due to its dual action on dopamine receptors and serotonin pathways [1]. Later derivatives such as cisapride and mosapride refined gastrointestinal motility modulation [1].

This period established benzamides as a structurally adaptable platform for central nervous system (CNS) and peripheral drug design.

Advancements in Epigenetic Modulation

The late 1990s saw benzamide derivatives enter the realm of epigenetic therapeutics. Researchers identified HDAC (histone deacetylase) inhibitors such as chidamide, a benzamide-based compound approved in China in 2015 for T-cell lymphoma [3]. These inhibitors modulate gene expression by altering chromatin structure, offering novel mechanisms for cancer therapy. Key milestones include:

| Year | Milestone | Compound Class |

|---|---|---|

| 2006 | FDA approval of vorinostat (SAHA) | Hydroxamic acid HDACi |

| 2015 | China FDA approval of chidamide | Benzamide HDACi |

Chidamide’s success underscored benzamides’ potential in targeting epigenetic enzymes, broadening their therapeutic scope beyond traditional receptor modulation [3].

Emergence of Halogenated Benzamide Derivatives

The introduction of halogen atoms (e.g., chlorine, fluorine) into benzamide structures emerged as a strategic innovation in the 21st century. Halogenation enhances binding affinity and metabolic stability, as seen in:

- N-(4-chlorophenyl)-2-fluorobenzamide: A model compound demonstrating how chloro-fluoro substitutions optimize electronic and steric properties for target engagement [4].

- 2-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-6-fluorobenzamide: A multi-substituted derivative investigated for its interaction with biological targets in neurodegenerative diseases .

These advancements laid the groundwork for 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide, which combines halogenation with a dimethylamino group to probe novel pharmacological pathways.

Contemporary Research and Multi-Target Approaches

Recent studies prioritize multi-target benzamide derivatives to address complex diseases like Alzheimer’s. For example, 2023 research highlighted benzamides with dual AChE (acetylcholinesterase) and BACE1 (β-secretase) inhibitory activity, achieving IC~50~ values as low as 0.056 µM for AChE [2]. Such compounds exemplify the shift toward polypharmacology, where single molecules modulate multiple disease-relevant targets.

Structural and Synthetic Evolution

Chemical Innovations in Benzamide Design

The target compound, 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide, epitomizes modern synthetic strategies:

- Halogenation: The 4-chloro and 2-fluoro groups enhance lipophilicity and resistance to oxidative metabolism.

- Dimethylamino Methylene Group: Introduces a basic nitrogen center, potentially improving solubility and enabling interactions with cationic binding pockets.

Synthetic routes often involve:

- Friedel-Crafts acylation to attach the benzamide core.

- Nucleophilic substitution for halogen introduction.

- Schiff base formation to incorporate the dimethylamino moiety .

Pharmaceutical Applications and Biological Activity Recognition (1951-1980)

The third quarter of the 20th century marked a turning point in the evolution of dimethylaminomethylene compounds, as researchers began to recognize their significant biological activities and pharmaceutical potential. This period saw the expansion of these compounds beyond simple synthetic intermediates into pharmaceutical applications and building blocks for complex bioactive molecules.

One of the most significant developments during this era was the recognition that dimethylaminomethylene derivatives could serve as effective antihistamines. Research into compounds such as dimethindene and related derivatives demonstrated their ability to antagonize histamine H₁ receptors, leading to their development as therapeutic agents for allergic conditions [3]. The structural modifications of dimethindene analogs revealed important structure-activity relationships, with compounds like the diisopropyl analogue showing high affinity for muscarinic M₂ receptors while maintaining improved selectivity patterns [3].

The pharmaceutical industry also began to appreciate the unique properties that the dimethylamino group could impart to drug molecules. The presence of this functional group enhanced solubility in polar solvents and contributed to favorable pharmacokinetic properties, making these compounds attractive candidates for drug development [4]. This period also saw the first systematic studies of biological activities, including antimicrobial properties and effects on cellular processes.

Advanced Catalytic Methods and Structure-Activity Relationships (1981-2000)

The final two decades of the 20th century brought revolutionary changes to the synthesis and understanding of dimethylaminomethylene compounds. The most significant breakthrough was the discovery and development of transition metal-catalyzed N-methylation reactions [5]. These new methodologies offered substantial improvements over traditional synthetic approaches, providing higher selectivity, milder reaction conditions, and reduced environmental impact.

Ruthenium-catalyzed N-dimethylation emerged as a particularly powerful tool during this period. Research demonstrated that using Ru/C catalyst with formaldehyde could achieve selective N-dimethylation of different functional amines under industrially applicable conditions [5]. This methodology showed excellent tolerance for various functional groups, including electron-donating groups like methoxy substituents and halogen-substituted aromatic amines, while producing N,N-dimethylamines in good to excellent yields [5].

The development of the "borrowing hydrogen strategy" represented another major advancement, employing amines and alcohols in a catalytic process to create C-N bonds with water as the only byproduct [2]. This approach addressed many of the environmental concerns associated with earlier synthetic methods while maintaining high efficiency and selectivity.

FDA Approvals and Clinical Translation (2001-2020)

The early 21st century marked the translation of decades of research into clinically approved therapeutic agents. This period witnessed the FDA approval of multiple dimethylamine-containing drugs across various therapeutic areas, validating the pharmaceutical potential that had been recognized in earlier decades [2] [6].

One of the most significant achievements during this period was the approval of tazemetostat in 2020 for the treatment of epithelioid sarcoma [7]. Tazemetostat represents a remarkable example of the "magic methyl" effect in drug discovery, where systematic methylation studies led to the discovery of this potent EZH2 inhibitor. The development story of tazemetostat began with a high-throughput screening campaign that identified a 4,6-dimethylpyridone-containing hit compound. Structure-activity relationship studies revealed that methylation at specific positions produced more than a 10-fold decrease in potency for unmethylated analogs, while the optimized dimethylated compound showed stunning activity improvements exceeding 100,000-fold [7].

The period also saw significant advances in understanding the therapeutic applications of dimethyl fumarate (DMF), which gained FDA approval for multiple sclerosis treatment [8]. DMF's mechanism involves stabilization of the transcription factor Nrf2, leading to expression of antioxidant response element genes, while also participating in transcriptional control of inflammatory factors by inhibiting NF-κB [8].

Rational Molecular Editing and Precision Medicine (2021-Present)

The current era of dimethylaminomethylene compound development is characterized by rational molecular editing and precision medicine approaches. Modern drug discovery increasingly relies on systematic structural modifications and computational design to optimize pharmacodynamic and pharmacokinetic properties [9].

Recent research has focused on developing new derivatization techniques for analytical applications. Dimethylformamide-dimethyl acetal (DMF-DMA) has emerged as an effective derivatization agent for gas chromatography-mass spectrometry analysis of controlled substances [10] [11]. DMF-DMA forms dimethylaminomethylene derivatives with primary amines and zwitterions, significantly improving chromatographic behavior for compounds like amphetamine, 2C-I, gabapentin, and lorazepam [10].

The modern approach to dimethylaminomethylene compound development emphasizes multifunctional design. Researchers are now creating compounds that can simultaneously target multiple pathways or serve dual purposes, such as imaging and therapeutic functions [12]. This approach has led to the development of functionalized nanoparticulate drug delivery systems that incorporate dimethylaminomethylene moieties for enhanced targeting and biocompatibility [12].

Contemporary research also focuses on understanding the detailed mechanisms by which dimethylaminomethylene groups influence biological activity. The "methylation effect" or "magic methyl" effect has become a central concept in rational drug design, where strategic placement of methyl groups can produce profound changes in pharmacodynamic or pharmacokinetic properties [7]. This understanding has enabled more predictive and efficient drug discovery processes.